![molecular formula C14H13NO B101573 Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- CAS No. 19036-99-8](/img/structure/B101573.png)
Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- is a chemical compound that has garnered significant attention in the scientific community due to its unique properties. This compound is commonly referred to as MPEPy and is widely used in various research applications.
科学的研究の応用
MPEPy has been widely used in various scientific research applications. One of the most common applications of MPEPy is in the field of organic electronics. MPEPy has been found to exhibit excellent charge transport properties, making it an ideal material for use in organic field-effect transistors. Additionally, MPEPy has been used as a fluorescent probe for the detection of metal ions in solution.
作用機序
MPEPy has been found to exhibit a unique mechanism of action. It has been shown to interact with DNA and RNA, leading to the inhibition of DNA and RNA synthesis. Additionally, MPEPy has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
生化学的および生理学的効果
MPEPy has been found to exhibit a variety of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. MPEPy has also been found to exhibit antioxidant properties, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
MPEPy has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using a variety of methods. Additionally, MPEPy exhibits excellent charge transport properties, making it an ideal material for use in organic electronics. However, there are also limitations to the use of MPEPy in lab experiments. MPEPy can be difficult to handle due to its highly reactive nature. Additionally, the synthesis of MPEPy can be challenging, requiring specialized equipment and expertise.
将来の方向性
There are several future directions for the research and development of MPEPy. One potential area of research is the use of MPEPy as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Additionally, there is potential for the use of MPEPy in the development of new organic electronic devices. Further research is also needed to better understand the mechanism of action of MPEPy and its potential use in other scientific research applications.
Conclusion:
In conclusion, MPEPy is a unique chemical compound that has garnered significant attention in the scientific community. It has been widely used in various scientific research applications, including organic electronics and the detection of metal ions in solution. MPEPy exhibits a unique mechanism of action and has several biochemical and physiological effects. While there are advantages to the use of MPEPy in lab experiments, there are also limitations that must be considered. Finally, there are several future directions for the research and development of MPEPy, including its potential use as a therapeutic agent and in the development of new organic electronic devices.
合成法
MPEPy can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of an aldehyde and a malononitrile in the presence of a base catalyst. The reaction product is then subjected to a cyclization reaction to form MPEPy. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the use of Grignard reagents.
特性
CAS番号 |
19036-99-8 |
|---|---|
製品名 |
Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- |
分子式 |
C14H13NO |
分子量 |
211.26 g/mol |
IUPAC名 |
2-[2-(4-methoxyphenyl)ethenyl]pyridine |
InChI |
InChI=1S/C14H13NO/c1-16-14-9-6-12(7-10-14)5-8-13-4-2-3-11-15-13/h2-11H,1H3 |
InChIキー |
YVXLWJRTXKPYON-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=CC2=CC=CC=N2 |
正規SMILES |
COC1=CC=C(C=C1)C=CC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



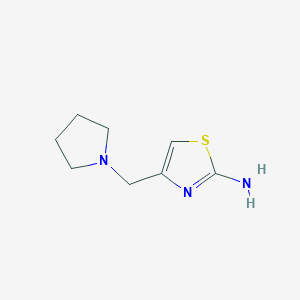
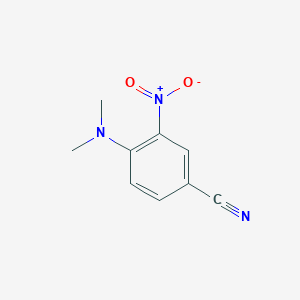
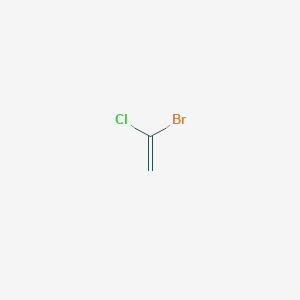
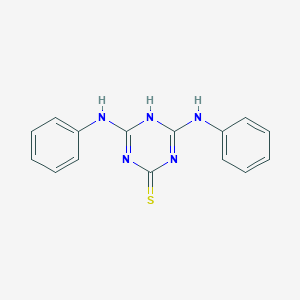


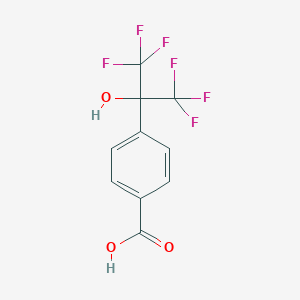
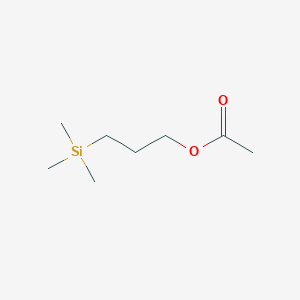
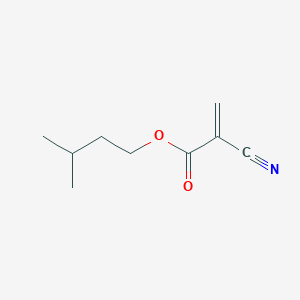
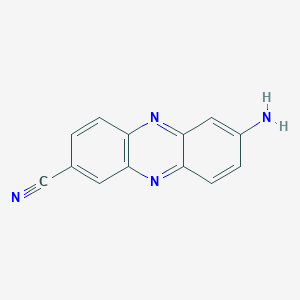
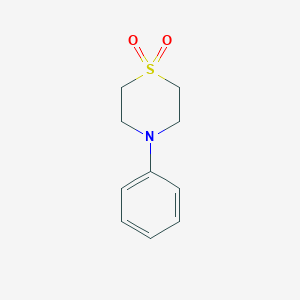
![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)

